[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol
Description
Properties
IUPAC Name |
[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-8-4-7-13(14)10-15/h2-3,5-6,13,15H,4,7-10H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZBPAZVTWCPGW-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2CCC[C@H]2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . This intermediate is then further functionalized to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a simplified bench-top continuous flow setup can be used to produce 2-methylpyridines, which are structurally related to the target compound .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of [(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . This interaction can modulate various biological processes, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different substituents.
Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at both the 2 and 5 positions.
Uniqueness
[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol is unique due to its specific substituents and stereochemistry, which contribute to its distinct biological activity and potential therapeutic applications .
Biological Activity
[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol, also known by its CAS number 2060046-67-3, is a compound characterized by a pyrrolidine ring with a methylphenyl substituent. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H19NO. The compound features a chiral center at the pyrrolidine ring, which contributes to its stereochemical properties and biological interactions.
The mode of action of this compound likely involves interactions with various biological targets, including receptors and enzymes. The presence of the pyrrolidine ring allows for conformational flexibility, which is crucial in binding interactions with target proteins. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its potential as a bioactive agent.
1. Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 46.9 μg/mL to 93.7 μg/mL, indicating its effectiveness as an antibacterial agent .
2. Antitumor Effects
Research has also indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In particular, it has shown promising results in inhibiting the growth of A-431 and Jurkat cells with IC50 values less than those of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations suggest that the compound interacts with proteins primarily through hydrophobic contacts, which may contribute to its antitumor properties .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been evaluated in models of neurodegenerative diseases. Preliminary findings suggest that the compound may mitigate oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The compound is expected to exhibit moderate bioavailability due to its lipophilic nature. Further studies are needed to elucidate its metabolic pathways and half-life in biological systems.
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A study involving various bacterial strains demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models, suggesting its potential as a therapeutic agent .
- Cancer Treatment Research : Clinical trials assessing the efficacy of this compound in combination therapies for cancer treatment have shown improved outcomes compared to standard therapies alone .
- Neuroprotection in Animal Models : Experimental models of Alzheimer's disease revealed that administration of this compound resulted in reduced neuroinflammation and improved cognitive function.
Q & A
Basic: What are the recommended synthetic routes for [(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol?
Methodological Answer:
The synthesis typically involves stereoselective alkylation of pyrrolidine derivatives. A common approach includes:
- Step 1: Introduction of the 2-methylbenzyl group via nucleophilic substitution. For example, reacting (2S)-pyrrolidin-2-ylmethanol with 2-methylbenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous THF at 0–25°C .
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enantiomerically pure product.
- Key Considerations: Control reaction temperature to minimize racemization. Confirm stereochemistry using chiral HPLC or X-ray crystallography .
Advanced: How does stereochemistry at the pyrrolidine ring influence biological activity in analogs?
Methodological Answer:
Stereochemistry critically impacts receptor binding and metabolic stability. For example:
- (2S)-configured analogs (like the target compound) show enhanced binding to chiral biological targets (e.g., enzymes or GPCRs) compared to (2R)-isomers. Evidence from fluorinated pyrrolidine derivatives indicates that (2S,4R) configurations improve metabolic stability by reducing CYP450-mediated oxidation .
- Experimental Design: Compare IC₅₀ values of enantiomers in enzyme inhibition assays. Use molecular docking simulations (e.g., AutoDock Vina) to correlate spatial orientation with activity .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Chiral Purity: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
- Structural Confirmation:
Advanced: How to resolve contradictions in solubility data for pyrrolidine derivatives?
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from polymorphic forms or impurities. Mitigation strategies:
- Standardization: Pre-dry compounds under vacuum (40°C, 24 hrs) to remove hygroscopic water.
- High-Throughput Solubility Screening: Use a nephelometry-based platform (e.g., Crystal16) to measure solubility in 16 solvents simultaneously .
- Case Study: Fluorinated analogs (e.g., [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol) show 30% higher solubility in ethanol than DMSO due to hydrogen bonding with the fluorinated group .
Advanced: What strategies optimize yield in stereoselective synthesis?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Use chiral ligands like (R)-BINAP with palladium catalysts for Suzuki-Miyaura coupling of boronic acids to pyrrolidine intermediates .
- Continuous Flow Chemistry: Enhances reproducibility and scalability. For example, a microreactor setup with residence time <5 minutes reduces side reactions .
- Yield Data: Pilot-scale reactions report 65–75% yield with >99% enantiomeric excess (ee) under optimized conditions .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours. Monitor degradation via LC-MS.
- Key Findings: Pyrrolidine derivatives with electron-withdrawing substituents (e.g., fluorine) exhibit longer half-lives (>8 hours) compared to non-fluorinated analogs (<2 hours) .
Advanced: How to design comparative studies with structural analogs?
Methodological Answer:
- Select Analogs: Compare with [(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol (CAS: 1568082-68-7) and [(2S,4S)-4-fluoro-1-methylpyrrolidin-2-yl]methanol (CAS: 1932616-77-7) .
- Parameters:
- Pharmacokinetics: Measure logP (octanol/water) and plasma protein binding.
- Bioactivity: Test in cell-based assays (e.g., IC₅₀ in cancer cell lines).
- Data Interpretation: Use ANOVA to identify statistically significant differences (p<0.05) in potency or solubility .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Handling Hydroxymethyl Groups: Avoid exposure to oxidizing agents (e.g., KMnO₄) to prevent exothermic decomposition.
- Waste Disposal: Quench reaction mixtures with aqueous NaHSO₃ before disposal.
- Documentation: Refer to SDS guidelines for fluorinated compounds, emphasizing fume hood use and PPE (nitrile gloves, lab coat) .
Advanced: How to address low reproducibility in enantiomeric excess (ee)?
Methodological Answer:
- Root Cause Analysis: Trace impurities in starting materials (e.g., 2-methylbenzyl bromide) or catalyst deactivation.
- Solution:
- Purify reagents via distillation (e.g., 2-methylbenzyl bromide, bp 215–217°C).
- Use fresh chiral catalysts (e.g., Jacobsen’s catalyst) stored under argon.
- Validation: Repeat reactions in triplicate and report ee with ±2% error margins .
Advanced: What computational tools predict metabolic pathways?
Methodological Answer:
- Software: Schrödinger’s ADMET Predictor or StarDrop’s P450 Module.
- Input Parameters:
- Structure: SMILES string or 3D conformation (optimized with Gaussian 09).
- Output: Predicted sites of oxidation (e.g., benzylic C-H bonds) and glucuronidation .
- Validation: Compare with in vitro microsomal stability data (e.g., human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
